molecular formula C8H12ClN5O2 B13418745 Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate

Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate

Cat. No.: B13418745
M. Wt: 245.67 g/mol
InChI Key: FXVOSHJWPGYWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

The synthesis of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with methyl 2-amino-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can be compared with other similar triazine derivatives, such as:

    4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.

    2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms.

    4-Amino-1,3,5-triazine: A simpler triazine derivative with an amino group.

The uniqueness of this compound lies in its specific structure and the presence of both amino and ester functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H12ClN5O2

Molecular Weight

245.67 g/mol

IUPAC Name

methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoate

InChI

InChI=1S/C8H12ClN5O2/c1-8(2,4(15)16-3)14-7-12-5(9)11-6(10)13-7/h1-3H3,(H3,10,11,12,13,14)

InChI Key

FXVOSHJWPGYWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.